molecular formula C8H3ClF6O B1402157 2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene CAS No. 1417569-21-1

2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene

Cat. No. B1402157
CAS RN: 1417569-21-1
M. Wt: 264.55 g/mol
InChI Key: YOUFEPIJBBXCPQ-UHFFFAOYSA-N
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Description

“2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene” is a chemical compound. The compound is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol in 2022 . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .


Molecular Structure Analysis

The molecular structure of “2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene” can be inferred from its name. It contains a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. Attached to this ring are a chloro(difluoro)methoxy group at the 2-position, a fluoro group at the 1-position, and a trifluoromethyl group at the 4-position .

Future Directions

Phenol derivatives, such as “2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives with functional groups that impart specific properties to these compounds .

properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O/c9-8(14,15)16-6-3-4(7(11,12)13)1-2-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUFEPIJBBXCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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